molecular formula C11H8O4 B14446482 7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one CAS No. 78873-85-5

7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one

Cat. No.: B14446482
CAS No.: 78873-85-5
M. Wt: 204.18 g/mol
InChI Key: JYHGXTZETHCXFL-UHFFFAOYSA-N
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Description

7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a unique dioxolo ring fused to a benzopyran structure, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and methyl-substituted benzopyran derivatives.

    Cyclization Reaction: The key step involves a cyclization reaction where the dioxole ring is fused to the benzopyran core.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one can be compared with other similar compounds such as:

The uniqueness of 7-Methyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one lies in its specific structural arrangement and the resulting chemical and biological properties.

Properties

CAS No.

78873-85-5

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

7-methyl-[1,3]dioxolo[4,5-g]isochromen-5-one

InChI

InChI=1S/C11H8O4/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)11(12)15-6/h2-4H,5H2,1H3

InChI Key

JYHGXTZETHCXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C(=O)O1)OCO3

Origin of Product

United States

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